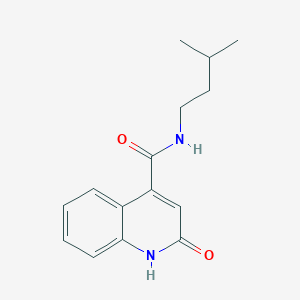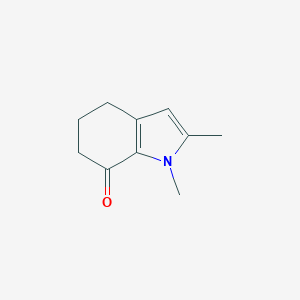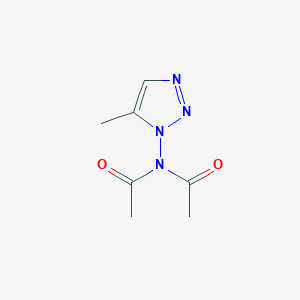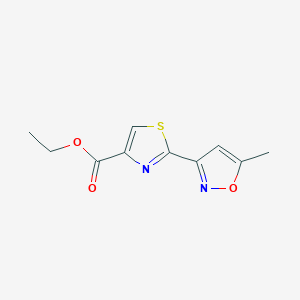
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that belongs to the quinoline family. It is commonly referred to as QNB and is used in various scientific research applications.
作用机制
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
QNB has been shown to have several biochemical and physiological effects. It has been reported to inhibit the release of acetylcholine from nerve terminals, which leads to a decrease in the activity of the cholinergic system. QNB has also been shown to cause a decrease in heart rate and blood pressure, as well as a decrease in gastrointestinal motility.
实验室实验的优点和局限性
QNB has several advantages for lab experiments. It is a potent antagonist of the muscarinic receptor and can be used to study the role of this receptor in various physiological processes. QNB is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using QNB in lab experiments. It has a short half-life and can rapidly degrade in biological systems, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the use of QNB in scientific research. One potential area of research is the role of the muscarinic receptor in neurodegenerative diseases such as Alzheimer's disease. QNB could be used to study the effects of muscarinic receptor antagonism on the progression of these diseases. Another potential area of research is the development of more potent and selective muscarinic receptor antagonists based on the structure of QNB.
Conclusion:
In conclusion, 4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that has been extensively studied for its potential use in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor and has several biochemical and physiological effects. QNB has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of QNB in scientific research, including the study of neurodegenerative diseases and the development of more potent and selective muscarinic receptor antagonists.
合成方法
The synthesis of QNB involves the reaction of 4-chloroquinoline with 3-methyl-1-butanol in the presence of sodium hydride. The resulting product is then treated with potassium carbonate to obtain QNB. This method has been widely used for the synthesis of QNB and has been reported in several scientific publications.
科学研究应用
QNB has been extensively studied for its potential use as a tool in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. QNB has been used to study the role of the muscarinic receptor in these processes and has shown promising results.
属性
CAS 编号 |
171204-21-0 |
|---|---|
产品名称 |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
分子式 |
C15H18N2O2 |
分子量 |
258.32 g/mol |
IUPAC 名称 |
N-(3-methylbutyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)7-8-16-15(19)12-9-14(18)17-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)(H,17,18) |
InChI 键 |
IVDXUUYOJJPGCM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
规范 SMILES |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
其他 CAS 编号 |
171204-21-0 |
同义词 |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)






![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)